molecular formula C22H17FN4O2 B14147060 N'-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide

N'-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide

Cat. No.: B14147060
M. Wt: 388.4 g/mol
InChI Key: YEHIBLOJSIOASP-AFUMVMLFSA-N
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Description

N-[(E)-[1-(4-fluorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline moiety linked to a pyrrole ring via a methylene bridge, with a fluorophenyl group attached to the pyrrole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[1-(4-fluorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reactions: The final step involves coupling the pyrrole and quinoline moieties through a methylene bridge, often using a condensation reaction with formaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[1-(4-fluorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imine group to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[(E)-[1-(4-fluorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-[1-(4-fluorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[1-(4-chlorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide
  • N-[(E)-[1-(4-bromophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide
  • N-[(E)-[1-(4-methylphenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide

Uniqueness

The presence of the fluorophenyl group in N-[(E)-[1-(4-fluorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its analogs with different substituents. This makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C22H17FN4O2

Molecular Weight

388.4 g/mol

IUPAC Name

N-[(E)-[1-(4-fluorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C22H17FN4O2/c23-17-8-10-18(11-9-17)27-13-3-6-19(27)14-25-26-21(28)15-29-20-7-1-4-16-5-2-12-24-22(16)20/h1-14H,15H2,(H,26,28)/b25-14+

InChI Key

YEHIBLOJSIOASP-AFUMVMLFSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)OCC(=O)N/N=C/C3=CC=CN3C4=CC=C(C=C4)F)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)OCC(=O)NN=CC3=CC=CN3C4=CC=C(C=C4)F)N=CC=C2

solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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